NecroX-5

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

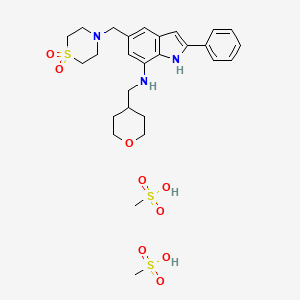

5-[(1,1-dioxo-1,4-thiazinan-4-yl)methyl]-N-(oxan-4-ylmethyl)-2-phenyl-1H-indol-7-amine;methanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H31N3O3S.2CH4O3S/c29-32(30)12-8-28(9-13-32)18-20-14-22-16-23(21-4-2-1-3-5-21)27-25(22)24(15-20)26-17-19-6-10-31-11-7-19;2*1-5(2,3)4/h1-5,14-16,19,26-27H,6-13,17-18H2;2*1H3,(H,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWWWDIWEZYRVMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)O.CS(=O)(=O)O.C1COCCC1CNC2=CC(=CC3=C2NC(=C3)C4=CC=CC=C4)CN5CCS(=O)(=O)CC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H39N3O9S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

645.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

NecroX-5: A Technical Guide to its Neuroprotective Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

NecroX-5, a novel indole-derived compound, has emerged as a potent neuroprotective agent with a multi-faceted mechanism of action. This technical guide provides an in-depth analysis of the core molecular pathways through which this compound exerts its protective effects against neuronal cell death. Primarily, this compound functions as a powerful scavenger of mitochondrial reactive oxygen and nitrogen species (ROS/RNS), a critical initiating event in many neurodegenerative processes. By mitigating mitochondrial oxidative stress, this compound preserves mitochondrial integrity and function, thereby inhibiting the downstream activation of both apoptotic and necrotic cell death pathways. Furthermore, this compound demonstrates significant anti-inflammatory properties by modulating key signaling cascades, including the TNFα/Dcn/TGFβ1/Smad2 pathway. This comprehensive guide details the quantitative effects of this compound, provides detailed experimental protocols for its study, and visualizes its complex mechanism of action through signaling pathway and workflow diagrams.

Core Mechanism of Action: Mitochondrial Protection and Cell Death Inhibition

The neuroprotective efficacy of this compound is rooted in its ability to target and neutralize mitochondrial dysfunction, a central hub in the pathophysiology of neurodegeneration. Its primary mechanisms can be categorized as follows:

-

Mitochondrial ROS/RNS Scavenging: this compound is a cell-permeable compound that preferentially localizes to the mitochondria.[1] Within the mitochondria, it directly scavenges harmful reactive oxygen and nitrogen species, such as superoxide and peroxynitrite, which are major contributors to cellular damage in excitotoxicity, ischemia-reperfusion injury, and other neurotoxic insults.[1][2]

-

Inhibition of Necroptosis and Apoptosis: By quenching mitochondrial ROS, this compound prevents the opening of the mitochondrial permeability transition pore (mPTP), a key event that can trigger both necrotic and apoptotic cell death.[3][4] It has been shown to inhibit the activation of key mediators of apoptosis, such as caspase-3, and to suppress the JNK signaling pathway, which is implicated in both apoptotic and necrotic cell death.[5][6] While the direct interaction with RIPK1, a central kinase in the necroptosis pathway, is still under investigation, the downstream effects of mitochondrial protection inherently inhibit this cell death modality.

-

Preservation of Mitochondrial Function: this compound has been demonstrated to protect the mitochondrial oxidative phosphorylation (OXPHOS) capacity, ensuring continued ATP production, which is vital for neuronal survival.[1][7] It also preserves the expression of PGC-1α, a master regulator of mitochondrial biogenesis and antioxidant defense.[1][7][8] Furthermore, this compound inhibits the mitochondrial calcium uniporter, preventing mitochondrial calcium overload, a major trigger of cell death.[9][10]

-

Anti-inflammatory Effects: this compound modulates inflammatory signaling pathways that contribute to neurodegeneration. It has been shown to attenuate the pro-inflammatory cascade involving TNFα and modulate the downstream signaling of TGFβ1 via Smad2, thereby reducing the inflammatory environment that exacerbates neuronal injury.[2][11]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound as reported in various experimental models.

Table 1: Neuroprotective Effects of this compound in Retinal Degeneration Models

| Parameter | Model | Treatment | Result | Reference |

| a-wave and b-wave amplitudes (ERG) | MNU-induced RD in rats | This compound (50 µM, intravitreal) | Significantly increased compared to untreated RD rats (p < 0.05) | [12] |

| Outer Nuclear Layer (ONL) thickness | MNU-induced RD in rats | This compound (50 µM, intravitreal) | Relatively well preserved compared to untreated RD rats | [12] |

| GFAP immunoreactivity | MNU-induced RD in rats | This compound (50 µM, intravitreal) | Decreased compared to untreated RD rat retinas | [12] |

| Apoptotic cells (TUNEL assay) | MNU-induced RD in rats | This compound | Fewer apoptotic cells in this compound-treated retinas | [13] |

Table 2: Effects of this compound on Cell Viability and Apoptosis in H9c2 Cardiomyocytes

| Parameter | Model | Treatment | Result | Reference |

| Cell Viability | Sodium Nitroprusside (SNP)-induced toxicity | This compound | Suppresses SNP-induced cell death | [5] |

| JNK Activation | SNP-induced toxicity | This compound | Inhibition of JNK activation | [5] |

| Caspase-3 Cleavage | SNP-induced toxicity | This compound | Suppression of caspase-3 cleavage | [5] |

| Bcl-2 Protein Expression | SNP-induced toxicity | This compound | Suppression of Bcl-2 downregulation | [5] |

Table 3: Anti-inflammatory Effects of this compound in H9C2 Cells

| Parameter | Model | Treatment | Result | Reference |

| TNFα, TGFβ1, pSmad2 levels | LPS-stimulated H9C2 cells | This compound (10 µmol/L) | Attenuated the increased expression levels | [2] |

| Decorin (Dcn) expression | LPS-stimulated H9C2 cells | This compound (10 µmol/L) | Attenuated the decreased expression | [2] |

Table 4: Effects of this compound on Mitochondrial Function in Hypoxia/Reoxygenation (HR) Model

| Parameter | Model | Treatment | Result | Reference |

| Mitochondrial Complex I, II, V function | Isolated rat hearts (HR) | This compound (10 µM) | Improved function | [1][7] |

| PGC-1α expression | Isolated rat hearts (HR) | This compound (10 µM) | Markedly higher expression levels | [1][7] |

| Mitochondrial O2- production | Isolated cardiomyocytes (HR) | This compound | Markedly suppressed overproduction | [9] |

| Mitochondrial Ca2+ overload | Isolated rat hearts (HR) | This compound | Suppressed mitochondrial Ca2+ overload | [9][10] |

Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate the key signaling pathways modulated by this compound.

Caption: Core mechanism of this compound neuroprotection.

Experimental Workflows

The following diagrams illustrate typical experimental workflows for assessing the neuroprotective effects of this compound.

Caption: Workflow for TUNEL assay to detect apoptosis.

Caption: Workflow for measuring mitochondrial superoxide with MitoSOX.

Detailed Experimental Protocols

The following are detailed protocols for key experiments used to characterize the neuroprotective mechanism of this compound. These are generalized protocols and should be optimized for specific cell types and experimental conditions.

Measurement of Mitochondrial Superoxide Production using MitoSOX Red

Objective: To quantify the levels of mitochondrial superoxide in neuronal cells treated with this compound under conditions of oxidative stress.

Materials:

-

Neuronal cell line (e.g., SH-SY5Y) or primary neurons

-

Cell culture medium

-

MitoSOX™ Red mitochondrial superoxide indicator (Thermo Fisher Scientific)

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS)

-

Oxidative stress-inducing agent (e.g., H₂O₂)

-

This compound

-

Flow cytometer or fluorescence microscope

Procedure:

-

Cell Culture: Plate neuronal cells at an appropriate density in a multi-well plate and allow them to adhere overnight.

-

Preparation of Reagents:

-

Prepare a 5 mM stock solution of MitoSOX Red in DMSO.

-

Prepare a stock solution of this compound in DMSO.

-

Prepare a working solution of the oxidative stress-inducing agent in cell culture medium.

-

-

Treatment:

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Induce oxidative stress by adding the working solution of the inducing agent to the cell culture medium. Include a vehicle control group.

-

-

MitoSOX Staining:

-

During the final 10-30 minutes of treatment, add MitoSOX Red to the culture medium to a final concentration of 2-5 µM.

-

Incubate the cells at 37°C in the dark.

-

-

Harvesting and Washing:

-

Gently wash the cells twice with warm PBS.

-

For flow cytometry, detach the cells using a gentle cell dissociation reagent (e.g., Accutase). For microscopy, proceed to imaging.

-

-

Data Acquisition:

-

Flow Cytometry: Resuspend the cells in PBS and analyze immediately on a flow cytometer using an excitation wavelength of ~510 nm and an emission wavelength of ~580 nm.

-

Fluorescence Microscopy: Image the cells using appropriate filters for red fluorescence.

-

-

Data Analysis: Quantify the mean fluorescence intensity of the MitoSOX signal in each treatment group. A decrease in fluorescence intensity in this compound treated cells compared to the oxidative stress control indicates scavenging of mitochondrial superoxide.

Assessment of Apoptosis by TUNEL Staining

Objective: To detect and quantify apoptotic cell death in neuronal tissue or cell cultures treated with this compound.

Materials:

-

Neuronal tissue (e.g., retinal sections) or cultured cells

-

4% Paraformaldehyde (PFA) in PBS

-

Proteinase K

-

In Situ Cell Death Detection Kit, Fluorescein (Roche) or similar TUNEL assay kit

-

DAPI (4',6-diamidino-2-phenylindole)

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Sample Preparation:

-

Tissue: Fix the tissue in 4% PFA, cryoprotect in sucrose, and prepare cryosections (10-20 µm).

-

Cultured Cells: Grow cells on coverslips, fix with 4% PFA, and permeabilize with 0.1% Triton X-100 in PBS.

-

-

Permeabilization (for tissue sections): Incubate the sections with 20 µg/mL Proteinase K for 15-30 minutes at room temperature.

-

TUNEL Reaction:

-

Prepare the TUNEL reaction mixture according to the manufacturer's instructions (mixing enzyme and label solution).

-

Apply the reaction mixture to the samples and incubate for 60 minutes at 37°C in a humidified chamber in the dark.

-

-

Washing: Rinse the samples three times with PBS.

-

Counterstaining: Incubate with DAPI solution for 5-10 minutes to stain the nuclei.

-

Mounting: Mount the coverslips or tissue sections with an appropriate mounting medium.

-

Imaging and Analysis:

-

Visualize the samples using a fluorescence microscope. TUNEL-positive cells will show green fluorescence in the nucleus, while all nuclei will be stained blue with DAPI.

-

Quantify the percentage of TUNEL-positive cells relative to the total number of DAPI-stained cells in multiple fields of view for each treatment group.

-

Measurement of Cell Viability using LDH Assay

Objective: To assess the protective effect of this compound against neuronal cell death by measuring the release of lactate dehydrogenase (LDH) from damaged cells.

Materials:

-

Neuronal cell culture

-

LDH Cytotoxicity Assay Kit (e.g., from Promega, Roche, or Thermo Fisher Scientific)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Plating and Treatment:

-

Plate neuronal cells in a 96-well plate and allow them to attach.

-

Treat the cells with a neurotoxic agent in the presence or absence of various concentrations of this compound. Include untreated (negative control) and maximum LDH release (positive control) wells.

-

-

Induction of Maximum LDH Release: To the positive control wells, add the lysis solution provided in the kit 1 hour before the end of the experiment.

-

Sample Collection: Carefully collect the cell culture supernatant from each well.

-

LDH Reaction:

-

Transfer the supernatant to a new 96-well plate.

-

Add the LDH reaction mixture (substrate, cofactor, and dye solution) to each well according to the kit's protocol.

-

Incubate at room temperature for 15-30 minutes, protected from light.

-

-

Measurement: Stop the reaction by adding the stop solution provided in the kit and measure the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.

-

Data Analysis:

-

Subtract the background absorbance (from medium-only wells) from all readings.

-

Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] * 100

-

A decrease in cytotoxicity in the this compound treated groups indicates a protective effect.

-

Conclusion

This compound is a promising neuroprotective agent with a well-defined, mitochondria-centric mechanism of action. Its ability to scavenge ROS, preserve mitochondrial function, and inhibit both apoptotic and necrotic cell death pathways, coupled with its anti-inflammatory properties, makes it a strong candidate for further development in the treatment of a wide range of neurodegenerative disorders. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound.

References

- 1. This compound protects mitochondrial oxidative phosphorylation capacity and preserves PGC1α expression levels during hypoxia/reoxygenation injury - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound exerts anti-inflammatory and anti-fibrotic effects via modulation of the TNFα/Dcn/TGFβ1/Smad2 pathway in hypoxia/reoxygenation-treated rat hearts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. BioKB - Publication [biokb.lcsb.uni.lu]

- 5. This compound suppresses sodium nitroprusside-induced cardiac cell death through inhibition of JNK and caspase-3 activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Sodium nitroprusside induces apoptosis of H9C2 cardiac muscle cells in a c-Jun N-terminal kinase-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound protects mitochondrial oxidative phosphorylation capacity and preserves PGC1α expression levels during hypoxia/reoxygenation injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. PGC-1α Is a Master Regulator of Mitochondrial Lifecycle and ROS Stress Response [mdpi.com]

- 9. academic.oup.com [academic.oup.com]

- 10. researchgate.net [researchgate.net]

- 11. This compound exerts anti-inflammatory and anti-fibrotic effects via modulation of the TNFα/Dcn/TGFβ1/Smad2 pathway in hypoxia/reoxygenation-treated rat hearts - PMC [pmc.ncbi.nlm.nih.gov]

- 12. iovs.arvojournals.org [iovs.arvojournals.org]

- 13. Neuroprotective effect of this compound against retinal degeneration in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

What is the chemical structure of NecroX-5?

An In-Depth Technical Guide to NecroX-5: Chemical Structure, Mechanism of Action, and Experimental Data

Introduction

This compound is a derivative of the NecroX series of compounds, recognized for its cytoprotective properties. It is a cell-permeable molecule that has demonstrated significant anti-inflammatory, anti-fibrotic, and anti-cancer activities in a variety of preclinical models.[1][2] This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, and key experimental findings related to this compound, intended for researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

This compound is identified by its chemical and structural properties, which are fundamental to its biological activity.

| Property | Value |

| IUPAC Name | 5-[(1,1-dioxo-1,4-thiazinan-4-yl)methyl]-N-(oxan-4-ylmethyl)-2-phenyl-1H-indol-7-amine;methanesulfonic acid |

| Molecular Formula | C₂₇H₃₉N₃O₉S₃ |

| Molecular Weight | 645.8 g/mol |

| CAS Number | 1383718-29-3 |

| SMILES | CS(=O)(=O)O.CS(=O)(=O)O.C1COCCC1CNC2=CC(=CC3=C2NC(=C3)C4=CC=CC=C4)CN5CCS(=O)(=O)CC5 |

| Appearance | Crystalline solid |

| Synonyms | Necrosis Inhibitor 5, this compound mesylate |

Mechanism of Action

This compound exerts its biological effects through multiple mechanisms, primarily centered on mitochondrial protection and modulation of inflammatory signaling pathways.

Mitochondrial Protection

A primary mechanism of this compound is the preservation of mitochondrial function. It has been shown to inhibit the mitochondrial calcium uniporter (MCU), thereby preventing mitochondrial Ca²⁺ overload, a key event in cellular injury, particularly during hypoxia/reoxygenation.[3] By mitigating mitochondrial calcium overload, this compound reduces oxidative stress, preserves the mitochondrial membrane potential, and improves mitochondrial oxygen consumption.[3] Furthermore, it has been observed to protect the mitochondrial oxidative phosphorylation capacity and maintain the expression of PGC1α, a key regulator of mitochondrial biogenesis, during cellular stress.[4]

Modulation of Inflammatory and Fibrotic Pathways

This compound demonstrates significant anti-inflammatory and anti-fibrotic effects by modulating the TNFα/Dcn/TGFβ1/Smad2 signaling pathway. In models of cardiac injury, this compound treatment led to an increase in the expression of Decorin (Dcn), which in turn downregulates the pro-fibrotic transforming growth factor-beta 1 (TGFβ1) and subsequent phosphorylation of Smad2.[1][5][6] This action helps to attenuate inflammatory and fibrotic responses.

Influence on Macrophage Polarization

This compound can modulate the immune response by influencing macrophage polarization. Studies have shown that it promotes the switch of macrophages from a pro-inflammatory M1 phenotype to an anti-inflammatory M2 phenotype.[7] This is characterized by the upregulation of M2 markers like CD206 and Arginase-1, and a decrease in the M1 marker iNOS.[7] This shift is associated with an altered cytokine secretion profile, favoring anti-inflammatory cytokines such as IL-4 and IL-13.[7]

Anti-Cancer Metastasis Activity

In the context of cancer, this compound has been shown to suppress the metastasis of melanoma and breast cancer cells.[2][8] This effect is mediated by reducing the expression of Rho-family GTPases, which are critical for cell migration.[8] The anti-metastatic activity is also linked to the inhibition of AKT signaling, which is downstream of reduced intracellular calcium levels.[2]

Quantitative Data Summary

The following tables summarize quantitative data from key experiments investigating the effects of this compound.

Table 1: Effects of this compound on Protein Expression and Signaling in Hypoxia/Reoxygenation (HR)-Treated Rat Hearts

| Parameter | Condition | Control | HR | This compound (10 µM) + HR | Reference |

| Dcn Protein Level (%) | Heart | 110.1 ± 14.2 | 68.8 ± 6.3 | 106.0 ± 4.5 | [5] |

| pSmad2/Smad2 Ratio | Heart | 1.10 ± 0.1 | 1.38 ± 0.01 | 1.15 ± 0.01 | [5] |

| Dcn mRNA Level (%) | Heart | 100 | 45.91 ± 10.05 | 77.05 ± 0.72 | [5] |

Table 2: Effects of this compound on Cytokine Production in LPS-Stimulated H9C2 Cells

| Parameter | Control | LPS (10 ng/mL) | This compound (10 µM) + LPS | Reference |

| TNFα (ng/ml) | 2.13 ± 0.03 | 3.02 ± 0.06 | 1.95 ± 0.05 | [1][5] |

| TGFβ1 (ng/ml) | 0.073 ± 0.007 | 0.112 ± 0.023 | 0.068 ± 0.009 | [5] |

| TGFβ1 mRNA (ratio to α-tubulin) | - | 15.76 ± 4.6 | 8.81 ± 0.27 | [1][5] |

Table 3: Effects of this compound on Melanoma Cell Viability

| Cell Line | This compound Concentration | % Cell Viability Decrease | Reference |

| A375P | 50 µM | 35.7% (p < 0.001) | [8] |

| A375SM | 50 µM | 37.4% (p < 0.001) | [8] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Hypoxia/Reoxygenation (HR) in Isolated Rat Hearts

-

Animal Model: Eight-week-old male Sprague-Dawley rats (200-250 g) were used.[5]

-

Heart Perfusion: Hearts were isolated and perfused with Normal Tyrode's (NT) solution for 30 minutes, followed by an ischemic solution for 30 minutes. Reperfusion was then carried out with NT solution for 60 minutes.

-

This compound Treatment: For the treatment group, this compound (10 µmol/L) was administered in the NT solution during the 60-minute reperfusion period.[5]

-

Analysis: Protein and mRNA expression levels were determined by immunoblotting and real-time PCR, respectively.[5]

Cell Culture and LPS Stimulation of H9C2 Cardiomyoblasts

-

Cell Line: H9C2 cells were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum.[1]

-

Treatment: Cells were pre-treated with this compound (10 µmol/L) for 24 hours before stimulation with lipopolysaccharide (LPS) at a concentration of 10 ng/mL for another 24 hours.[1]

-

Analysis: TNFα protein levels in the cell culture supernatant were measured by ELISA. mRNA levels of target genes were quantified using real-time PCR.[1]

Melanoma Cell Viability Assay

-

Cell Lines: A375P and A375SM human melanoma cells were used.

-

Treatment: Cells were treated with various concentrations of this compound for 24 hours.[8]

-

Assay: Cell viability was measured using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[8] The results were expressed as the mean ± SEM from three independent experiments.[8]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams were generated using the DOT language to visualize key pathways and workflows.

Caption: TNFα/Dcn/TGFβ1/Smad2 pathway modulation by this compound.

Caption: Mitochondrial protective mechanism of this compound.

Caption: Workflow for Hypoxia/Reoxygenation studies.

References

- 1. KoreaMed Synapse [synapse.koreamed.org]

- 2. researchgate.net [researchgate.net]

- 3. academic.oup.com [academic.oup.com]

- 4. This compound protects mitochondrial oxidative phosphorylation capacity and preserves PGC1α expression levels during hypoxia/reoxygenation injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound exerts anti-inflammatory and anti-fibrotic effects via modulation of the TNFα/Dcn/TGFβ1/Smad2 pathway in hypoxia/reoxygenation-treated rat hearts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound exerts anti-inflammatory and anti-fibrotic effects via modulation of the TNFα/Dcn/TGFβ1/Smad2 pathway in hypoxia/reoxygenation-treated rat hearts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound ameliorates inflammation by skewing macrophages to the M2 phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound Can Suppress Melanoma Metastasis by Reducing the Expression of Rho-Family GTPases - PMC [pmc.ncbi.nlm.nih.gov]

NecroX-5: A Multifaceted Inhibitor of Necrotic Cell Death

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

Necrotic cell death, particularly its regulated form, necroptosis, is increasingly recognized as a key driver of pathology in a wide range of diseases, including ischemic-reperfusion injury, neurodegenerative disorders, and inflammatory conditions. This has spurred the development of targeted inhibitors, among which NecroX-5 has emerged as a promising therapeutic candidate. This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, summarizing key quantitative data from preclinical studies, outlining experimental protocols, and visualizing its role in relevant signaling pathways.

Introduction to Necroptosis

Necroptosis is a form of regulated necrosis that is typically activated when apoptosis is inhibited.[1] It is a pro-inflammatory mode of cell death, characterized by cell swelling, rupture of the plasma membrane, and the release of intracellular contents.[2] The core signaling pathway of necroptosis involves the sequential activation of Receptor-Interacting Protein Kinase 1 (RIPK1) and RIPK3.[3][4] These kinases interact via their RIP Homotypic Interaction Motifs (RHIMs), leading to the formation of a functional amyloid signaling complex called the necrosome.[4] Activated RIPK3 then phosphorylates the Mixed Lineage Kinase Domain-Like (MLKL) pseudokinase, the terminal effector of this pathway.[4][5] Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, which it then permeabilizes, leading to cell lysis.[6][7]

This compound: A Novel Necrosis Inhibitor

This compound is a cell-permeable compound developed as an inhibitor of necrosis.[8][9] It belongs to the NecroX series of compounds, which have demonstrated protective effects in various models of cellular injury, including oxidative stress, ischemia-reperfusion injury, and drug-induced toxicity.[10] A key feature of NecroX compounds is their tendency to localize within mitochondria, a critical organelle in the regulation of cell death.[8][11]

The Multifaceted Mechanism of Action of this compound

This compound exerts its cytoprotective effects through a variety of mechanisms, primarily centered on mitochondrial protection and the suppression of inflammatory signaling pathways.

Mitochondrial Protection

Mitochondria are central to the pathogenesis of necrotic cell death, acting as both a source of pro-death signals and a target of cellular damage.[12] this compound has been shown to preserve mitochondrial function through several key actions:

-

Reduction of Mitochondrial Oxidative Stress: this compound effectively scavenges mitochondrial reactive oxygen species (mROS), which are major contributors to cellular damage during events like hypoxia/reoxygenation (HR).[8][12] It has been shown to attenuate the overproduction of both superoxide (O₂⁻) and hydrogen peroxide (H₂O₂) in isolated cardiomyocytes and mitochondria.[8]

-

Inhibition of Mitochondrial Calcium Overload: A critical event in HR injury is the massive influx of calcium (Ca²⁺) into the mitochondria. This compound suppresses this mitochondrial Ca²⁺ overload.[8][12] Evidence suggests that this compound acts as an inhibitor of the mitochondrial Ca²⁺ uniporter (MCU), thereby preventing the detrimental accumulation of calcium.[8]

-

Preservation of Mitochondrial Membrane Potential (ΔΨm): The collapse of the mitochondrial membrane potential is a key step towards cell death. This compound has been shown to prevent this collapse during reoxygenation, maintaining mitochondrial integrity.[8][12]

-

Improved Mitochondrial Respiration: By protecting the components of the electron transport chain, this compound preserves the oxidative phosphorylation capacity of mitochondria, improving oxygen consumption and ATP synthesis.[8][13][14]

-

Maintenance of PGC1α Expression: this compound treatment has been associated with markedly higher expression levels of peroxisome proliferator-activated receptor-gamma coactivator-1α (PGC1α), a master regulator of mitochondrial biogenesis and function.[13][14]

Anti-Inflammatory and Anti-Fibrotic Effects

Beyond its direct effects on mitochondria, this compound exhibits potent anti-inflammatory and anti-fibrotic properties.

-

Modulation of the TNFα/Dcn/TGFβ1/Smad2 Pathway: In the context of cardiac HR injury, this compound has been shown to increase the expression of Decorin (Dcn), a proteoglycan that can sequester Transforming Growth Factor-beta 1 (TGFβ1).[10][15] This leads to the attenuation of the pro-fibrotic TGFβ1/Smad2 signaling pathway.[10][15][16] Concurrently, this compound can suppress the production of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNFα).[10][15]

-

Inhibition of the NLRP3 Inflammasome: this compound can block the activation of the NLRP3 inflammasome, a multi-protein complex that drives the production of potent pro-inflammatory cytokines IL-1β and IL-18.[10][17][18][19] This action is linked to its ability to remove mitochondrial ROS, a key activator of the NLRP3 inflammasome.[10]

-

Inhibition of the NF-κB Pathway: this compound has been shown to inhibit the activation of the transcription factor NF-κB, a central regulator of inflammatory gene expression.[10][18]

-

Macrophage Polarization: this compound can skew macrophages from a pro-inflammatory M1 phenotype towards an anti-inflammatory M2 phenotype.[20] This is evidenced by the upregulation of M2 markers like CD206 and Arginase-1, and the downregulation of the M1 marker iNOS.[20]

Modulation of Other Cell Death Pathways

This compound also intersects with other cell death signaling pathways. In a model of sodium nitroprusside (SNP)-induced cardiotoxicity, this compound was found to suppress cell death by inhibiting the activation of JNK and the cleavage of caspase-3, suggesting a broader cytoprotective profile that can include the modulation of apoptotic signaling.[21]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound across various experimental models as reported in the cited literature.

Table 1: Effects of this compound on Mitochondrial Function in a Rat Heart Hypoxia/Reoxygenation (HR) Model

| Parameter | Condition | Result | Reference |

| Mitochondrial Membrane Potential (TMRE Intensity) | HR | 11.10 ± 7.12% of basal level | [8] |

| HR + this compound | 64.86 ± 3.47% of basal level | [8] | |

| Mitochondrial H₂O₂ Levels (H₂DCFDA FACS) | HR | Significant Increase | [8] |

| HR + this compound | Significantly Diminished vs HR | [8] | |

| Mitochondrial O₂⁻ Levels (MitoSOX Red FACS) | HR | Significant Increase | [8] |

| HR + this compound | Significantly Diminished vs HR | [8] |

Table 2: Anti-Inflammatory and Anti-Fibrotic Effects of this compound (10 µmol/L)

| Model System | Parameter | Condition | Result | Reference |

| HR-Treated Rat Hearts | Decorin (Dcn) Protein Level | HR | 68.8 ± 6.3% of Control | [15] |

| HR + this compound | 106.0 ± 4.5% of Control | [15] | ||

| LPS-Stimulated H9C2 Cells | TNFα Production | LPS | 3.02 ± 0.06 ng/ml | [15] |

| LPS + this compound | 1.95 ± 0.05 ng/ml | [15] | ||

| TGFβ1 mRNA Expression | LPS | 15.76 ± 4.6 (ratio to α-tubulin) | [15] | |

| LPS + this compound | 8.81 ± 0.27 (ratio to α-tubulin) | [15] | ||

| RAW264.7 Macrophages | iNOS Expression (M1 marker) | This compound | Decreased | [20] |

| CD206 & Arg-1 Expression (M2 markers) | This compound | Significantly Upregulated | [20] |

Signaling Pathways and Experimental Workflows

Visualizing the Necroptosis Pathway

The following diagram illustrates the canonical necroptosis signaling cascade, which is a primary target for therapeutic intervention.

Caption: The canonical TNFα-induced necroptosis signaling pathway.

Visualizing the Mechanism of Action of this compound

This diagram provides a visual summary of the multifaceted mechanisms by which this compound inhibits necrotic cell death.

Caption: Multifaceted inhibitory actions of this compound.

Visualizing a Key Experimental Workflow

The Langendorff-perfused isolated heart model is frequently used to study ischemia-reperfusion injury. The diagram below outlines a typical experimental protocol.

Caption: Workflow for a Hypoxia/Reoxygenation (HR) model.

Detailed Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the literature.

Ex Vivo Hypoxia/Reoxygenation (HR) Model in Rat Hearts

-

Animal Model: Eight-week-old male Sprague-Dawley rats are typically used.[15]

-

Heart Isolation and Perfusion: Rats are anesthetized, and hearts are rapidly excised and mounted on a Langendorff apparatus.[14][15] The hearts are initially perfused with a normal Tyrode's (NT) solution, equilibrated with 95% O₂ and 5% CO₂, for a stabilization period (e.g., 30 minutes).[14][15]

-

Hypoxia: To induce hypoxia (ischemia), the perfusion is switched to an ischemic solution for a defined period (e.g., 30 minutes).[14][15]

-

Reoxygenation: Following the hypoxic period, hearts are reperfused with the NT solution for a subsequent period (e.g., 60 minutes).[14][15]

-

This compound Treatment: For the treatment group, this compound (e.g., 10 µmol/L) is included in the NT solution during the reoxygenation phase.[14][15]

-

Control Groups: A control group is perfused with NT solution for the entire duration, while the HR group undergoes the hypoxia and reoxygenation protocol without this compound.[14][15]

Measurement of Mitochondrial Reactive Oxygen Species (mROS)

-

Cell/Mitochondria Preparation: Cardiomyocytes or mitochondria are isolated from the experimental hearts.[8]

-

Fluorescent Probes:

-

Analysis: Cells or isolated mitochondria are incubated with the fluorescent probes. The fluorescence intensity, which is proportional to the amount of ROS, is then quantified using a fluorescence-activated cell sorter (FACS).[8]

Measurement of Mitochondrial Membrane Potential (ΔΨm)

-

Fluorescent Probe: Tetramethylrhodamine, ethyl ester (TMRE) is a cell-permeant, cationic, red-orange fluorescent dye that accumulates in active mitochondria with intact membrane potentials.[8]

-

Analysis: Cells are loaded with TMRE. A decrease in TMRE fluorescence intensity indicates mitochondrial depolarization (a collapse in ΔΨm). The intensity is measured over time using fluorescence microscopy or at an endpoint using FACS.[8]

Cell Culture Models of Inflammation

-

Cell Lines: H9c2 cardiac myoblasts or RAW264.7 macrophage-like cells are commonly used.[15][20]

-

Stimulation: To induce an inflammatory response, cells are treated with lipopolysaccharide (LPS).[15][17] For NLRP3 inflammasome activation, a secondary stimulus like ATP is often used after LPS priming.[17]

-

This compound Treatment: Cells are typically pre-treated with this compound (e.g., 20 µM) for 1 hour before the inflammatory stimulus is added.[17]

-

Analysis: Supernatants are collected for cytokine measurement using Enzyme-Linked Immunosorbent Assays (ELISAs). Cell lysates are used for Western blotting to analyze protein expression (e.g., pSmad2, Dcn) or for Real-Time PCR to measure mRNA expression (e.g., TNFα, TGFβ1).[10][15]

Conclusion and Future Directions

This compound is a potent inhibitor of necrotic cell death with a compelling, multifaceted mechanism of action. Its ability to simultaneously preserve mitochondrial integrity and suppress key inflammatory pathways makes it an attractive candidate for therapeutic development. The robust preclinical data, particularly in the context of ischemia-reperfusion injury, highlight its potential to mitigate tissue damage in a variety of clinical settings.

Future research should focus on:

-

Clinical Trials: To date, the efficacy of this compound has been demonstrated in preclinical models. Rigorous clinical trials are needed to establish its safety and efficacy in human populations.

-

Pharmacokinetics and Pharmacodynamics: A deeper understanding of the ADME (absorption, distribution, metabolism, and excretion) properties of this compound in humans is crucial for optimizing dosing and delivery.

-

Broader Therapeutic Applications: Given its core mechanism, the therapeutic potential of this compound could be explored in a wider range of diseases underpinned by necroptosis and inflammation, including neurodegenerative diseases, traumatic brain injury, and certain autoimmune disorders.

References

- 1. RIPK1 can mediate apoptosis in addition to necroptosis during embryonic development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. From (Tool)Bench to Bedside: The Potential of Necroptosis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. RIPK1 in necroptosis and recent progress in related pharmaceutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Necroptosis: Fifty shades of RIPKs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. RIPK3-mediated necroptosis inhibitor shows efficacy in systemic inflammatory response syndrome model | BioWorld [bioworld.com]

- 6. IKK-mediated TRAF6 and RIPK1 interaction stifles cell death complex assembly leading to the suppression of TNF-α-induced cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 7. google.com [google.com]

- 8. academic.oup.com [academic.oup.com]

- 9. Neuroprotective effect of this compound against retinal degeneration in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. KoreaMed Synapse [synapse.koreamed.org]

- 11. atsjournals.org [atsjournals.org]

- 12. academic.oup.com [academic.oup.com]

- 13. This compound protects mitochondrial oxidative phosphorylation capacity and preserves PGC1α expression levels during hypoxia/reoxygenation injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound protects mitochondrial oxidative phosphorylation capacity and preserves PGC1α expression levels during hypoxia/reoxygenation injury - PMC [pmc.ncbi.nlm.nih.gov]

- 15. This compound exerts anti-inflammatory and anti-fibrotic effects via modulation of the TNFα/Dcn/TGFβ1/Smad2 pathway in hypoxia/reoxygenation-treated rat hearts - PMC [pmc.ncbi.nlm.nih.gov]

- 16. [PDF] this compound exerts anti-inflammatory and anti-fibrotic effects via modulation of the TNFα/Dcn/TGFβ1/Smad2 pathway in hypoxia/reoxygenation-treated rat hearts | Semantic Scholar [semanticscholar.org]

- 17. medchemexpress.com [medchemexpress.com]

- 18. This compound alleviate lipopolysaccharide-induced acute respiratory distress syndrome by inhibiting TXNIP/NLRP3 and NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. This compound ameliorates bleomycin-induced pulmonary fibrosis via inhibiting NLRP3-mediated epithelial-mesenchymal transition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. This compound ameliorates inflammation by skewing macrophages to the M2 phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. This compound suppresses sodium nitroprusside-induced cardiac cell death through inhibition of JNK and caspase-3 activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Frontiers | Elevated Mitochondrial Reactive Oxygen Species and Cellular Redox Imbalance in Human NADPH-Oxidase-Deficient Phagocytes [frontiersin.org]

Foundational Research on NecroX-5 as an Antioxidant: A Technical Guide

An In-depth Examination of the Core Mechanisms and Experimental Validation of a Novel Mitochondria-Targeted Antioxidant

For Researchers, Scientists, and Drug Development Professionals

Abstract

NecroX-5, a cell-permeable necrosis inhibitor, has emerged as a significant subject of investigation due to its potent antioxidant properties, which are primarily localized to the mitochondria. This technical guide synthesizes the foundational research on this compound, detailing its mechanisms of action, presenting quantitative data from key studies, outlining experimental protocols, and visualizing its functional pathways. The core of this compound's efficacy lies in its ability to scavenge mitochondrial reactive oxygen and nitrogen species, preserve mitochondrial integrity and function, and modulate inflammatory pathways intrinsically linked to oxidative stress. This document serves as a comprehensive resource for researchers and professionals in the field of drug development, providing a detailed understanding of the scientific basis for NecroX-s's therapeutic potential.

Introduction

Reactive oxygen species (ROS) and reactive nitrogen species (RNS) are critical signaling molecules in various physiological processes. However, their excessive production leads to oxidative stress, a condition implicated in the pathogenesis of numerous diseases, including cardiovascular disorders, neurodegenerative diseases, and inflammatory conditions.[1] Mitochondria are a primary source of cellular ROS, making them a key target for antioxidant therapies.[2][3] this compound is a novel compound developed as a cell-permeable necrosis inhibitor with significant antioxidant activity that predominantly localizes within the mitochondria.[4][5] Its cytoprotective effects have been demonstrated across various in vitro and in vivo models of oxidative stress, highlighting its potential as a therapeutic agent for mitochondria-related diseases involving necrotic tissue injury.[2]

Mechanism of Action

This compound's antioxidant and cytoprotective effects are multifaceted, stemming from its direct action on mitochondrial ROS and its influence on associated cellular signaling pathways.

Direct Scavenging of Mitochondrial Reactive Species

The primary mechanism of this compound is its potent ability to scavenge mitochondrial ROS and RNS.[2] Studies have shown that this compound effectively inhibits the generation of mitochondrial hydrogen peroxide (H₂O₂) and peroxynitrite (ONOO⁻) induced by pro-oxidants like tertiary-butyl hydroperoxide (t-BHP).[6][7] This direct scavenging activity is a cornerstone of its protective effects against oxidative stress-induced cellular damage.

Preservation of Mitochondrial Function

This compound plays a crucial role in maintaining mitochondrial integrity and function in the face of cellular stress, such as hypoxia/reoxygenation (HR) injury. Its protective effects include:

-

Reduction of Mitochondrial Oxidative Stress: this compound markedly suppresses the overproduction of mitochondrial ROS during reoxygenation.[4][5]

-

Preservation of Mitochondrial Membrane Potential (ΔΨm): It prevents the collapse of the mitochondrial membrane potential, which is essential for ATP synthesis and overall mitochondrial health.[4][5]

-

Improvement of Mitochondrial Oxygen Consumption: In models of HR injury, this compound treatment leads to a significantly higher respiratory control index (RCI) and increased oxygen consumption during state 3 respiration, indicating a more efficient electron transport chain.[4]

-

Protection of Oxidative Phosphorylation (OXPHOS) System: Proteomic analyses have revealed that this compound preserves the levels of electron transport chain proteins involved in oxidative phosphorylation.[8] It specifically improves the function of mitochondrial complexes I, II, and V.[8][9]

Inhibition of the Mitochondrial Calcium Uniporter (MCU)

A novel aspect of this compound's mechanism is its ability to inhibit the mitochondrial calcium uniporter (MCU).[4] During cellular stress, excessive calcium influx into the mitochondria can trigger the opening of the mitochondrial permeability transition pore (mPTP), leading to mitochondrial swelling, rupture, and subsequent cell death. By suppressing mitochondrial Ca²⁺ overload, this compound prevents these downstream events, further contributing to its antioxidant and cytoprotective effects.[4][5]

Modulation of Antioxidant and Inflammatory Pathways

This compound's influence extends beyond direct ROS scavenging to the modulation of key cellular signaling pathways involved in oxidative stress and inflammation.

-

PGC1α Expression: this compound treatment is associated with markedly higher expression levels of peroxisome proliferator-activated receptor-gamma coactivator-1α (PGC1α), a master regulator of mitochondrial biogenesis and antioxidant defense.[8][9]

-

Anti-inflammatory Effects: The antioxidant activity of this compound is linked to the prevention of hypoxia-induced activation of nuclear factor kappa B (NF-κB) and tumor necrosis factor-alpha (TNFα).[10][11] It has also been shown to block the activation of the NLRP3 inflammasome.[10][12]

-

Modulation of the TNFα/Dcn/TGFβ1/Smad2 Pathway: In cardiac injury models, this compound demonstrates anti-inflammatory and anti-fibrotic effects by increasing the expression of decorin (Dcn) while attenuating the expression of transforming growth factor-beta 1 (TGFβ1) and the phosphorylation of Smad2.[10][13]

Quantitative Data on this compound's Efficacy

The following tables summarize key quantitative findings from foundational research on this compound, providing a clear comparison of its effects across different experimental models.

Table 1: Effect of this compound on Mitochondrial Function in Hypoxia/Reoxygenation (HR) Model

| Parameter | HR Group | This compound Group | Reference |

| Respiratory Control Index (RCI) | 4.54 ± 0.02 | 6.77 ± 0.84 | [4] |

| State 3 Respiration (nmol O₂/min/mg protein) | 9.48 ± 0.31 | 12.84 ± 1.31 | [4] |

| Complex I Activity (mOD/min) | 33.33 ± 1.09 | 37.44 ± 1.59 | [9] |

| Complex II Activity (mOD/min) | 3.30 ± 0.26 | 3.74 ± 0.18 | [9] |

| Complex V Activity (mOD/min) | 1.23 ± 0.10 | 1.41 ± 0.09 | [9] |

Table 2: Anti-inflammatory Effects of this compound in LPS-Stimulated H9C2 Cells

| Parameter | Control | LPS | This compound + LPS | Reference |

| TNFα Production (ng/ml) | 2.13 ± 0.03 | 3.02 ± 0.06 | 1.95 ± 0.05 | [10] |

| TGFβ1 Protein Level (ng/ml) | 0.073 ± 0.007 | 0.112 ± 0.023 | 0.068 ± 0.009 | [10] |

| Dcn/α-tubulin Ratio | 0.94 ± 0.03 | 0.48 ± 0.14 | 0.69 ± 0.07 | [10][11] |

| pSmad2/Smad2 Ratio | 1.0 (baseline) | 1.33 ± 0.12 | Attenuated increase | [10][11] |

Detailed Experimental Protocols

This section provides an overview of the methodologies used in the foundational research of this compound's antioxidant properties.

In Vitro Assays

-

Cell Culture and Treatment:

-

H9C2 cardiomyoblasts are commonly used and maintained in Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum.[10]

-

For experiments involving lipopolysaccharide (LPS) stimulation, cells are pretreated with this compound (typically 10 µmol/L) for 24 hours before the addition of LPS (e.g., 10 ng/mL) for another 24 hours.[10][14]

-

For pro-oxidant stress models, cells are incubated with agents like t-BHP (e.g., 400 µM) for 90-120 minutes in the presence or absence of this compound.[7]

-

-

Cell Viability Assays:

-

LDH Assay: The release of lactate dehydrogenase (LDH) from damaged cells into the supernatant is quantified using a colorimetric assay to measure cytotoxicity.[7]

-

WST-1 Assay: This assay measures cell proliferation and viability based on the cleavage of the tetrazolium salt WST-1 by mitochondrial dehydrogenases in viable cells.[7]

-

-

Mitochondrial ROS/RNS Scavenging Assay:

-

Dihydrorhodamine 123 (DHR-123) Assay: H9C2 cells are treated with an oxidant (e.g., 400 µM t-BHP) with or without this compound. The levels of mitochondrial H₂O₂ and ONOO⁻ are then measured by the oxidation of DHR-123, a fluorescent probe.[6]

-

-

Western Blot Analysis:

-

Real-Time PCR:

-

ELISA:

-

Enzyme-linked immunosorbent assays (ELISA) are used to measure the concentration of secreted proteins, such as TNFα and TGFβ1, in cell culture media.[14]

-

Ex Vivo Models

-

Isolated Rat Heart Hypoxia/Reoxygenation (HR) Model:

-

Hearts from Sprague-Dawley rats are isolated and perfused using a Langendorff system.[8]

-

Hearts undergo a period of perfusion with an ischemic solution (hypoxia) followed by reperfusion with a normal Tyrode (NT) solution.[10]

-

In the treatment group, this compound (e.g., 10 µmol/L) is administered during the reperfusion period.[10][11]

-

Mitochondrial Function Assays

-

Mitochondrial Oxygen Consumption:

-

Mitochondrial Complex Activity Assays:

Visualizations of Pathways and Workflows

The following diagrams, created using the DOT language, illustrate the key pathways and experimental processes related to this compound research.

Caption: Signaling pathway of this compound's antioxidant and anti-inflammatory action.

Caption: General experimental workflow for in vitro studies of this compound.

Caption: Logical relationships of this compound's multifaceted protective effects.

Conclusion

The foundational research on this compound compellingly establishes it as a potent, mitochondria-targeted antioxidant with significant therapeutic potential. Its primary mechanisms of action—direct scavenging of mitochondrial ROS/RNS and inhibition of the mitochondrial calcium uniporter—lead to the preservation of mitochondrial function and the attenuation of oxidative stress-induced cell death. Furthermore, its ability to modulate key inflammatory and fibrotic pathways underscores its broader cytoprotective capabilities. The quantitative data and established experimental protocols provide a solid framework for future investigations and the development of this compound as a novel therapeutic agent for a range of pathologies underpinned by mitochondrial dysfunction and oxidative stress.

References

- 1. Reactive oxygen species (ROS) scavenging biomaterials for anti-inflammatory diseases: from mechanism to therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. NecroX as a novel class of mitochondrial reactive oxygen species and ONOO⁻ scavenger - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Compartment-specific Control of Reactive Oxygen Species Scavenging by Antioxidant Pathway Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. academic.oup.com [academic.oup.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. This compound protects mitochondrial oxidative phosphorylation capacity and preserves PGC1α expression levels during hypoxia/reoxygenation injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound protects mitochondrial oxidative phosphorylation capacity and preserves PGC1α expression levels during hypoxia/reoxygenation injury - PMC [pmc.ncbi.nlm.nih.gov]

- 10. KoreaMed Synapse [synapse.koreamed.org]

- 11. This compound exerts anti-inflammatory and anti-fibrotic effects via modulation of the TNFα/Dcn/TGFβ1/Smad2 pathway in hypoxia/reoxygenation-treated rat hearts - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. This compound exerts anti-inflammatory and anti-fibrotic effects via modulation of the TNFα/Dcn/TGFβ1/Smad2 pathway in hypoxia/reoxygenation-treated rat hearts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

The Discovery and Early Development of NecroX-5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

NecroX-5 has emerged as a promising therapeutic candidate with potent cytoprotective properties, primarily attributed to its role as a necrosis inhibitor. Early investigations have elucidated its multifaceted mechanism of action, highlighting its ability to mitigate cellular damage in various pathological contexts, including ischemia-reperfusion injury, inflammation, and fibrosis. This technical guide provides an in-depth overview of the foundational studies on this compound, detailing the experimental protocols employed to uncover its mechanism of action and presenting the key quantitative findings in a structured format. Furthermore, this guide includes visualizations of the critical signaling pathways modulated by this compound, offering a comprehensive resource for researchers and professionals in the field of drug discovery and development.

Introduction

Programmed cell death is a fundamental biological process essential for tissue homeostasis. While apoptosis has been extensively studied, necroptosis, a form of regulated necrosis, has gained significant attention as a key driver of various diseases. Necroptosis is implicated in conditions characterized by excessive cell death and inflammation, such as myocardial infarction, stroke, and neurodegenerative disorders. The discovery of small molecules that can inhibit this pathway, therefore, holds significant therapeutic potential.

This compound is a derivative of the NecroX series of compounds, which were developed as cell-permeable necrosis inhibitors.[1] Early research has demonstrated that this compound exhibits potent antioxidant activity and primarily localizes to the mitochondria, the central hub for cellular metabolism and a critical organelle in the regulation of cell death pathways.[1] This guide delves into the seminal studies that have defined our current understanding of this compound's discovery and its molecular mechanisms of action.

Mechanism of Action: Key Experimental Findings

Early studies on this compound have revealed a multi-pronged mechanism of action, primarily centered on the preservation of mitochondrial integrity and the modulation of key inflammatory and fibrotic signaling pathways.

Inhibition of Mitochondrial Calcium Uniporter (MCU) and Reduction of Mitochondrial Calcium Overload

One of the primary mechanisms by which this compound exerts its cytoprotective effects is through the inhibition of the mitochondrial calcium uniporter (MCU).[1] In conditions of cellular stress, such as hypoxia/reoxygenation (H/R), excessive calcium influx into the mitochondria triggers a cascade of detrimental events, including the opening of the mitochondrial permeability transition pore (mPTP), dissipation of the mitochondrial membrane potential (ΔΨm), and the release of pro-apoptotic factors.

This compound was found to directly inhibit the MCU, thereby preventing mitochondrial calcium overload.[1] This was demonstrated in studies using isolated rat heart mitochondria subjected to H/R, where this compound treatment significantly attenuated the rise in mitochondrial calcium levels.[1]

Preservation of Mitochondrial Function

By mitigating mitochondrial calcium overload, this compound preserves overall mitochondrial function. Key findings from early studies include:

-

Reduction of Mitochondrial Oxidative Stress: this compound treatment was shown to decrease the production of reactive oxygen species (ROS) in mitochondria during reoxygenation.[1]

-

Maintenance of Mitochondrial Membrane Potential (ΔΨm): The collapse of ΔΨm, a hallmark of mitochondrial dysfunction, was significantly prevented in the presence of this compound.[1]

-

Improved Mitochondrial Respiration: this compound treatment led to improved mitochondrial oxygen consumption, indicating a preservation of the electron transport chain function.[1]

Anti-inflammatory and Anti-fibrotic Effects

Beyond its direct effects on mitochondria, this compound exhibits significant anti-inflammatory and anti-fibrotic properties. These effects are mediated through the modulation of the TNFα/Dcn/TGFβ1/Smad2 signaling pathway.[2][3]

In a model of H/R-treated rat hearts, this compound was shown to:

-

Increase Decorin (Dcn) expression: Dcn is a proteoglycan with known anti-fibrotic and anti-inflammatory properties.[2]

-

Decrease Transforming Growth Factor-beta 1 (TGFβ1) expression: TGFβ1 is a potent pro-fibrotic cytokine.[2][3]

-

Reduce Smad2 phosphorylation (pSmad2): pSmad2 is a key downstream mediator of TGFβ1 signaling.[2][3]

-

Attenuate Tumor Necrosis Factor-alpha (TNFα) production: TNFα is a major pro-inflammatory cytokine.[2][3]

These findings were further corroborated in in vitro studies using lipopolysaccharide (LPS)-stimulated H9C2 cardiomyocytes.[2][3]

Modulation of Macrophage Polarization

This compound has also been shown to influence the phenotype of macrophages, key immune cells involved in inflammation and tissue repair. Studies have demonstrated that this compound can skew macrophages towards an anti-inflammatory M2 phenotype, characterized by increased expression of markers like CD206 and Arg-1, and decreased expression of the M1 marker iNOS.[4]

Inhibition of the NLRP3 Inflammasome

The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune response by activating caspase-1 and processing pro-inflammatory cytokines like IL-1β and IL-18. Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory diseases. This compound has been found to inhibit the activation of the NLRP3 inflammasome, further contributing to its anti-inflammatory profile.[5][6]

Quantitative Data Summary

The following tables summarize the key quantitative data from early studies on this compound.

Table 1: Effect of this compound on Mitochondrial Function in Hypoxia/Reoxygenation (H/R) Model

| Parameter | Control | HR | This compound (10 µM) + HR | Reference |

| Mitochondrial Ca2+ Level (Peak) | Baseline | Increased | Significantly Attenuated | [1] |

| Mitochondrial ROS Production | Baseline | Increased | Markedly Suppressed | [1] |

| Mitochondrial Membrane Potential (TMRE Intensity) | 100% | 11.10 ± 7.12% | 64.86 ± 3.47% | [1] |

| Mitochondrial Oxygen Consumption (RCI) | - | 4.54 ± 0.02 | 6.77 ± 0.84 | [1] |

Table 2: Effect of this compound on Inflammatory and Fibrotic Markers in H/R-Treated Rat Hearts

| Marker | Control | HR | This compound (10 µM) + HR | Reference |

| Decorin (Dcn) mRNA Expression | 100% | 45.91 ± 10.05% | 77.05 ± 0.72% | [2] |

| TGFβ1 mRNA Expression (Ratio to α-tubulin) | 0.54 ± 0.05 | 4.31 ± 1.46 | 1.00 ± 0.19 | [2] |

| pSmad2/Smad2 Ratio | 1.10 ± 0.1 | Increased | 1.15 ± 0.01 | [2] |

Table 3: Effect of this compound on Inflammatory and Fibrotic Markers in LPS-Treated H9C2 Cells

| Marker | Control | LPS (10 ng/mL) | This compound (10 µM) + LPS | Reference |

| TNFα Production (ng/mL) | 2.13 ± 0.03 | 3.02 ± 0.06 | 1.95 ± 0.05 | [2] |

| TGFβ1 mRNA Expression (Ratio to α-tubulin) | Baseline | 15.76 ± 4.6 | 8.81 ± 0.27 | [2] |

| Dcn/α-tubulin Ratio | 0.94 ± 0.03 | 0.48 ± 0.14 | 0.69 ± 0.07 | [2] |

| pSmad2/Smad2 Ratio | 1.0 | 1.33 ± 0.12 | 1.05 ± 0.01 | [2] |

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Hypoxia/Reoxygenation (H/R) in Isolated Rat Hearts (Langendorff Perfusion)

Objective: To induce ischemia-reperfusion injury in an ex vivo rat heart model to study the cardioprotective effects of this compound.

Materials:

-

Male Sprague-Dawley rats (250-300 g)

-

Langendorff perfusion system

-

Krebs-Henseleit buffer (KHB)

-

This compound

-

TTC (2,3,5-triphenyltetrazolium chloride) staining solution

Protocol:

-

Anesthetize the rat and perform a thoracotomy to expose the heart.

-

Rapidly excise the heart and cannulate the aorta on the Langendorff apparatus.

-

Initiate retrograde perfusion with oxygenated KHB at a constant pressure.

-

Allow the heart to stabilize for a 20-minute equilibration period.

-

Induce global ischemia by stopping the perfusion for 30 minutes.

-

Initiate reperfusion with KHB for 60 minutes.

-

For the treatment group, introduce this compound (10 µM) into the perfusion buffer at the onset of reperfusion.

-

At the end of reperfusion, freeze the heart and slice it for TTC staining to assess infarct size.

Isolation of Rat Heart Mitochondria

Objective: To isolate functional mitochondria from rat heart tissue for in vitro assays.

Materials:

-

Rat heart tissue

-

Mitochondrial isolation buffer (e.g., containing sucrose, EGTA, and Tris-HCl)

-

Potter-Elvehjem homogenizer

-

Centrifuge

Protocol:

-

Excise the rat heart and place it in ice-cold isolation buffer.

-

Mince the tissue finely with scissors.

-

Homogenize the minced tissue using a Potter-Elvehjem homogenizer with a loose-fitting pestle.

-

Centrifuge the homogenate at low speed (e.g., 600 x g) for 10 minutes to pellet nuclei and cell debris.

-

Transfer the supernatant to a new tube and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the mitochondria.

-

Wash the mitochondrial pellet with isolation buffer and resuspend in an appropriate buffer for subsequent assays.

Measurement of Mitochondrial Calcium Retention Capacity (CRC)

Objective: To assess the ability of isolated mitochondria to sequester calcium before the opening of the mitochondrial permeability transition pore (mPTP).

Materials:

-

Isolated mitochondria

-

CRC buffer (containing a respiratory substrate, e.g., glutamate/malate)

-

Calcium Green-5N fluorescent dye

-

CaCl2 solution

-

Fluorometer

Protocol:

-

Resuspend isolated mitochondria in CRC buffer containing Calcium Green-5N.

-

Place the mitochondrial suspension in a fluorometer cuvette.

-

Record the baseline fluorescence.

-

Add sequential pulses of a known concentration of CaCl2 to the cuvette at regular intervals.

-

Monitor the fluorescence of Calcium Green-5N. An initial decrease in fluorescence indicates mitochondrial calcium uptake.

-

The opening of the mPTP is indicated by a sudden and sustained increase in fluorescence, as the mitochondria release the accumulated calcium.

-

Calculate the total amount of calcium taken up by the mitochondria before mPTP opening to determine the CRC.

Measurement of Mitochondrial Membrane Potential (ΔΨm) using TMRE

Objective: To measure the mitochondrial membrane potential in live cells using the fluorescent dye Tetramethylrhodamine, Ethyl Ester (TMRE).

Materials:

-

H9C2 cells or isolated cardiomyocytes

-

TMRE stock solution

-

Cell culture medium

-

Fluorescence microscope or plate reader

Protocol:

-

Seed cells in a suitable culture plate or on coverslips.

-

Treat the cells with this compound and/or induce cellular stress (e.g., H/R).

-

Add TMRE to the cell culture medium at a final concentration of 100-200 nM.

-

Incubate the cells for 20-30 minutes at 37°C.

-

Wash the cells with fresh medium to remove excess dye.

-

Image the cells using a fluorescence microscope with appropriate filters for red fluorescence, or measure the fluorescence intensity using a plate reader.

-

A decrease in TMRE fluorescence intensity indicates depolarization of the mitochondrial membrane.

Western Blot Analysis

Objective: To detect and quantify the expression levels of specific proteins in cell or tissue lysates.

Materials:

-

Cell or tissue lysates

-

Protein assay reagent (e.g., BCA)

-

SDS-PAGE gels

-

Transfer apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-pSmad2, anti-Smad2, anti-Dcn, anti-α-tubulin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Determine the protein concentration of the lysates.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities using densitometry software and normalize to a loading control (e.g., α-tubulin).

Real-Time PCR (qPCR)

Objective: To quantify the mRNA expression levels of target genes.

Materials:

-

Total RNA isolated from cells or tissues

-

Reverse transcriptase

-

cDNA

-

qPCR primers for target genes (e.g., TNFα, TGFβ1, Dcn) and a housekeeping gene (e.g., α-tubulin)

-

SYBR Green or TaqMan master mix

-

Real-time PCR instrument

Protocol:

-

Isolate total RNA from samples.

-

Synthesize cDNA from the RNA using reverse transcriptase.

-

Set up the qPCR reaction with the cDNA template, primers, and master mix.

-

Run the qPCR reaction in a real-time PCR instrument using appropriate cycling conditions.

-

Analyze the data using the ΔΔCt method to determine the relative expression of the target genes, normalized to the housekeeping gene.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for its evaluation.

Caption: Signaling pathways modulated by this compound.

Caption: General experimental workflow for evaluating this compound.

Conclusion

The early studies on this compound have laid a robust foundation for its development as a potential therapeutic agent. Its ability to target multiple interconnected pathways, including mitochondrial dysfunction, inflammation, and fibrosis, underscores its potential in a wide range of diseases. The detailed experimental protocols and quantitative data presented in this guide are intended to serve as a valuable resource for the scientific community, facilitating further research and development of this compound and other related compounds. Future investigations will likely focus on its efficacy in various preclinical disease models, its pharmacokinetic and pharmacodynamic properties, and ultimately, its translation to the clinical setting.

References

- 1. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 2. Robust Mitochondrial Isolation from Rodent Cardiac Tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Preparation of Highly Coupled Rat Heart Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Robust Mitochondrial Isolation from Rodent Cardiac Tissue [jove.com]

- 5. media.cellsignal.com [media.cellsignal.com]

- 6. KoreaMed Synapse [synapse.koreamed.org]

NecroX-5 and the Mitochondrial Calcium Uniporter: A Technical Guide to a Cardioprotective Interaction

For Immediate Release

BUSAN, South Korea – This technical whitepaper provides an in-depth analysis of the interaction between NecroX-5, a novel cell-permeable necrosis inhibitor, and the mitochondrial calcium uniporter (MCU). This document is intended for researchers, scientists, and drug development professionals investigating novel therapeutic strategies for ischemia-reperfusion (I/R) injury and other pathologies linked to mitochondrial calcium dysregulation. Herein, we detail the mechanism of action, present key quantitative data, outline experimental protocols, and visualize the underlying signaling pathways.

Executive Summary

Mitochondrial calcium overload is a critical driver of cell death and tissue damage during hypoxia/reoxygenation (H/R) events, such as those occurring in myocardial infarction. This compound has emerged as a potent protective agent that mitigates this damage.[1][2] The primary mechanism underlying this protection is the direct inhibition of the mitochondrial calcium uniporter (MCU), a key channel responsible for mitochondrial calcium influx.[1][2][3] By blocking the MCU, this compound prevents the pathological accumulation of calcium within the mitochondria, thereby preserving mitochondrial function and enhancing cell survival.[1][4] This guide synthesizes the pivotal findings from preclinical studies to offer a comprehensive technical overview of this interaction.

Core Mechanism: Inhibition of the Mitochondrial Calcium Uniporter

This compound exerts its primary cardioprotective effects by directly targeting and inhibiting the mitochondrial calcium uniporter.[1][3] During periods of cellular stress like H/R, excessive cytosolic calcium prompts the MCU to transport large amounts of Ca²⁺ into the mitochondrial matrix. This overload triggers a cascade of detrimental events, including:

-

Opening of the Mitochondrial Permeability Transition Pore (mPTP): Leading to the collapse of the mitochondrial membrane potential (ΔΨm).

-

Increased Reactive Oxygen Species (ROS) Production: Causing significant oxidative stress.[1]

-

Swelling and Rupture of Mitochondria: Releasing pro-apoptotic factors into the cytosol.

-

Depletion of ATP: Compromising cellular energy metabolism.

This compound acts as a pharmacological brake on this process. Studies have demonstrated that it effectively suppresses mitochondrial Ca²⁺ overload during reoxygenation.[1] Evidence for its direct action on the MCU is substantiated by experiments showing that this compound can block the increase in mitochondrial Ca²⁺ induced by MCU activators like histamine and ouabain.[1] This inhibitory action is central to its ability to preserve mitochondrial integrity and function.[1][2]

In addition to its primary role as an MCU inhibitor, this compound has been shown to exert anti-inflammatory and anti-fibrotic effects through the modulation of the TNFα/Dcn/TGFβ1/Smad2 signaling pathway, offering a multi-faceted therapeutic profile.[5]

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the effects of this compound in a rat heart model of hypoxia/reoxygenation injury.

Table 1: Effect of this compound on Mitochondrial Function and Damage

| Parameter | Condition | This compound Treatment (10 µM) | Outcome | Source |

| Mitochondrial Ca²⁺ Overload | Hypoxia/Reoxygenation | Attenuated | Significant reduction in peak mitochondrial Ca²⁺ levels during reoxygenation. | [1] |

| Mitochondrial Membrane Potential (ΔΨm) | Hypoxia/Reoxygenation | Preserved | TMRE intensity maintained at 64.86 ± 3.47% of basal level, compared to 11.10 ± 7.12% in the untreated HR group. | [1] |

| Mitochondrial ROS Production | Hypoxia/Reoxygenation | Suppressed | Markedly attenuated the overproduction of mitochondrial O₂⁻ during reoxygenation. | [1] |

| Myocardial Infarct Size | Hypoxia/Reoxygenation | Reduced | Infarct size significantly decreased to 17.38 ± 2.72% of total area, compared to 60.99 ± 1.79% in the untreated HR group. | [6] |

Table 2: Effect of this compound on MCU-Mediated Calcium Uptake

| Stimulus | This compound Treatment (10 µM) | Effect on Mitochondrial Ca²⁺ Uptake | Implication | Source |

| Histamine (MCU Activator) | Pre-treated | Suppressed histamine-induced peak in mitochondrial Ca²⁺. | Direct inhibitory effect on the MCU. | [1][3] |

| Ouabain | Pre-treated | Reduced the increase in mitochondrial Ca²⁺. | Blocks downstream Ca²⁺ overload. | [1] |

Key Signaling and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the signaling pathways and experimental workflows described in this guide.

References

- 1. academic.oup.com [academic.oup.com]

- 2. academic.oup.com [academic.oup.com]

- 3. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound exerts anti-inflammatory and anti-fibrotic effects via modulation of the TNFα/Dcn/TGFβ1/Smad2 pathway in hypoxia/reoxygenation-treated rat hearts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. BioKB - Publication [biokb.lcsb.uni.lu]

Initial In Vitro Efficacy of NecroX-5: A Technical Guide

This technical guide provides an in-depth overview of the initial in vitro studies investigating the efficacy of NecroX-5, a novel necrosis inhibitor. The document is intended for researchers, scientists, and drug development professionals interested in the cellular and molecular mechanisms of this compound. It summarizes key quantitative data, details experimental methodologies, and visualizes complex biological pathways and workflows.

Introduction

This compound is a compound that has demonstrated significant cytoprotective effects in various in vitro models of cellular stress and injury.[1][2] It has been shown to mitigate damage from oxidative stress, hypoxia/reoxygenation, and inflammatory insults.[1][3][4] This guide focuses on the foundational in vitro evidence of its efficacy, providing a comprehensive resource for understanding its mechanisms of action.

Effects on Mitochondrial Function in Hypoxia/Reoxygenation Injury

Initial studies have highlighted the protective role of this compound in preserving mitochondrial integrity and function during hypoxia/reoxygenation (HR) stress. These experiments, primarily conducted on rat heart mitochondria and isolated cardiomyocytes, reveal a significant attenuation of HR-induced mitochondrial dysfunction.[3]

Quantitative Data Summary

| Parameter | Model System | Condition | This compound Effect | Reference |

| Mitochondrial ROS Production | Isolated Cardiomyocytes & Mitochondria | Hypoxia/Reoxygenation | Markedly suppressed the overproduction of mitochondrial ROS.[3] | [3] |

| Mitochondrial Membrane Potential (ΔΨm) | Isolated Cardiomyocytes & Mitochondria | Hypoxia/Reoxygenation | Attenuated the collapse of ΔΨm. At the end of the protocol, TMRE intensity was 64.86 ± 3.47% of basal level in the this compound group vs. 11.10 ± 7.12% in the HR group.[3] | [3] |

| Mitochondrial Ca2+ Overload | Rat Heart Mitochondria | Hypoxia/Reoxygenation | Suppressed mitochondrial Ca2+ overload.[3] | [3] |

| Mitochondrial Respiration | Rat Heart Mitochondria | Hypoxia/Reoxygenation | Improved mitochondrial oxygen consumption.[3] | [3] |

Experimental Protocols

Model System: Isolated cardiomyocytes and mitochondria from rat hearts.[3]

Hypoxia/Reoxygenation (HR) Protocol:

-

Hearts were perfused with an ischemic solution for 30 minutes to induce hypoxia.[1]

-

This was followed by reperfusion with a normal Tyrode's (NT) solution for 60 minutes.[1]

-

For the treatment group, this compound (10 µmol/L) was administered during the reperfusion period.[1]

Measurement of Mitochondrial ROS:

-

Mitochondrial O2− production was measured using MitoSOX Red fluorescence via fluorescence-associated cell sorter (FACS) in the FL2 channel.[3]

-

Mitochondrial H2O2 levels were measured using H2DCFDA fluorescence by FACS in the FL1 channel.[3]

Measurement of Mitochondrial Membrane Potential (ΔΨm):

-

ΔΨm was assessed by the relative fluorescence intensity of Tetramethylrhodamine, Ethyl Ester (TMRE).[3]

Visualization of Experimental Workflow

Caption: Workflow for assessing this compound's effect on mitochondrial function in an in vitro HR model.

Modulation of Inflammatory and Fibrotic Pathways

This compound has been shown to exert significant anti-inflammatory and anti-fibrotic effects in various cell types. Studies using lipopolysaccharide (LPS)-stimulated H9C2 cardiomyoblasts and bleomycin (BLM)-exposed pulmonary epithelial cells have elucidated its role in modulating key signaling pathways.[1][4][5]

Quantitative Data Summary

| Parameter | Model System | Condition | This compound Effect | Reference |

| TNFα Production | H9C2 Cells | LPS (10 ng/mL) Stimulation | Reduced LPS-induced TNFα production from 3.02 ± 0.06 ng/ml to 1.95 ± 0.05 ng/ml.[1] | [1][4] |

| TGFβ1 mRNA Expression | H9C2 Cells | LPS Stimulation | Suppressed LPS-stimulated TGFβ1 mRNA expression from a ratio of 15.76 ± 4.6 to 8.81 ± 0.27 (relative to α-tubulin).[1] | [1][4] |

| Smad2 Phosphorylation | H9C2 Cells | LPS Stimulation | Attenuated LPS-induced increase in pSmad2/Smad2 ratio from 1.33 ± 0.12 to 1.05 ± 0.01 (ratio to control).[4] | [4] |

| Decorin (Dcn) Protein Levels | H9C2 Cells | LPS Stimulation | Attenuated the LPS-induced reduction in Dcn expression (ratio to control: 0.48 ± 0.14 in LPS group vs. 0.69 ± 0.07 in this compound + LPS group).[4] | [4] |

| Pro-inflammatory Cytokines (TNF-α, IL-1β) | MLE-12 & BEAS-2B Cells | Bleomycin (BLM) Stimulation | Significantly reduced the levels of TNF-α and IL-1β.[5] | [5] |

Experimental Protocols